REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[C:15]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)[CH:16]=[CH:17][C:18]=1[O:19][CH3:20].C([O:29][B:30](OCC)[O:31]CC)C.[Cl-].[NH4+]>O1CCCC1>[CH3:20][O:19][C:18]1[CH:17]=[CH:16][C:15]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)=[CH:14][C:13]=1[B:30]([OH:31])[OH:29] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1OC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C(C)OB(OCC)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 min at −80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from ethyl acetate-hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C1=CC=NC=C1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |